

# A Comparative Guide to P2Y1 Receptor Agonists: MRS2365 vs. 2-MeSADP

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## Compound of Interest

Compound Name: MRS2365

Cat. No.: B15569051

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For researchers in pharmacology, neuroscience, and thrombosis, the selective activation of the P2Y1 receptor is crucial for dissecting its role in various physiological and pathological processes. This guide provides a detailed comparison of two commonly used P2Y1 receptor agonists, **MRS2365** and 2-MeSADP, offering insights into their potency, selectivity, and the experimental protocols for their evaluation.

## Introduction to P2Y1 Agonists

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Its activation is pivotal in numerous cellular responses, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. Both **MRS2365** and 2-MeSADP are potent agonists at this receptor, but they differ significantly in their selectivity profile, a critical consideration for targeted research.

**MRS2365** ((N)-methanocarpa-2MeSADP) is a conformationally constrained analog of 2-MeSADP. This structural modification confers high potency and remarkable selectivity for the P2Y1 receptor.<sup>[1]</sup>

2-MeSADP (2-Methylthioadenosine diphosphate) is a stable analog of the endogenous agonist ADP. While it is a potent activator of the P2Y1 receptor, it also exhibits significant agonist activity at the P2Y12 and P2Y13 receptors, which are Gi-coupled.<sup>[1][2]</sup>

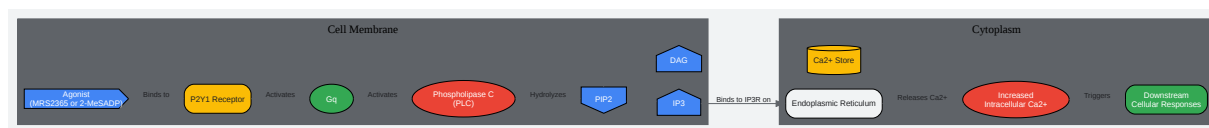
## Quantitative Comparison of Agonist Potency and Selectivity

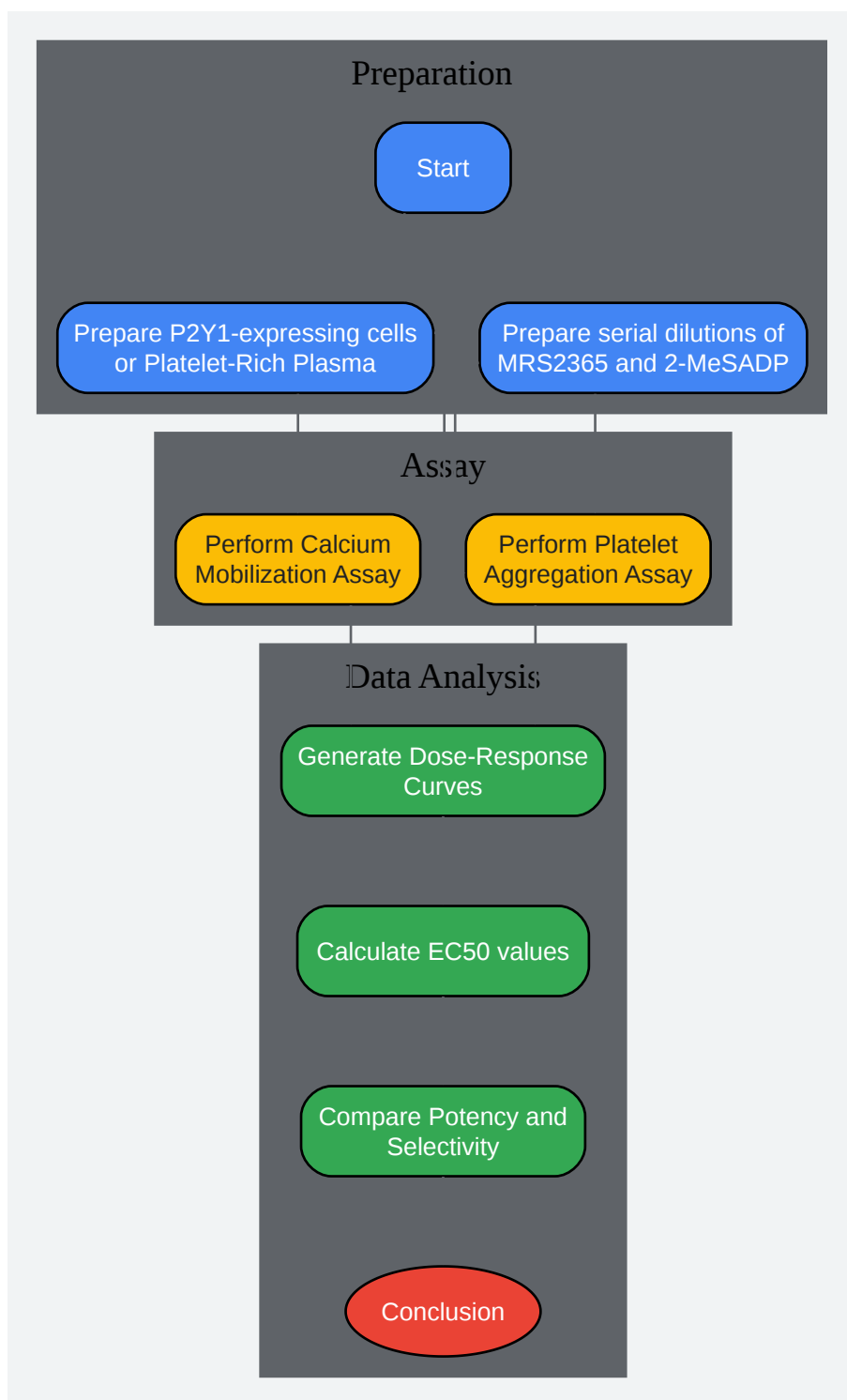
The following table summarizes the half-maximal effective concentrations (EC<sub>50</sub>) of **MRS2365** and 2-MeSADP at various P2Y receptor subtypes, highlighting the superior selectivity of **MRS2365** for the P2Y<sub>1</sub> receptor.

Agonist	P2Y <sub>1</sub> Receptor (human)	P2Y <sub>12</sub> Receptor (human)	P2Y <sub>13</sub> Receptor (human)
MRS2365	0.4 - 1.2 nM[1][3][4]	No significant activity[3][4]	Very low activity[3][4]
2-MeSADP	~3 - 5.1 nM (pEC <sub>50</sub> 8.29)[1][2][5]	5 nM[2]	19 nM[2]

## P2Y<sub>1</sub> Receptor Signaling Pathway

Activation of the P2Y<sub>1</sub> receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of downstream cellular responses.





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- To cite this document: BenchChem. [A Comparative Guide to P2Y1 Receptor Agonists: MRS2365 vs. 2-MeSADP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569051#comparing-mrs2365-and-2-mesadp-for-p2y1-activation]

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